molecular formula C16H21N3O3S B2399362 N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide CAS No. 2034448-77-4

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide

Cat. No. B2399362
CAS RN: 2034448-77-4
M. Wt: 335.42
InChI Key: BNCXWPFVODSTOG-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide, also known as TMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer.
Biochemical and Physiological Effects:
N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide has been found to exhibit various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving glucose tolerance. It has also been found to modulate the immune system and improve cognitive function.

Advantages And Limitations For Lab Experiments

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, the compound is relatively expensive and may require specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for research on N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Another area of interest is its potential use as a diagnostic tool for cancer detection. Further research is needed to fully understand the mechanism of action of N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide and its effects on various physiological processes. Additionally, more studies are needed to evaluate the safety and efficacy of N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide in humans.
In conclusion, N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide is a chemical compound with potential applications in various fields, including medicine and diagnostics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide and its role in various physiological processes.

Synthesis Methods

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide can be synthesized through a multistep process involving the reaction of isochroman-3-carboxylic acid with thionyl chloride, followed by the reaction with 1,2,4-trimethylimidazole and sodium sulfonamide. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,1,2-trimethylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12-17-16(10-18(12)2)23(20,21)19(3)9-15-8-13-6-4-5-7-14(13)11-22-15/h4-7,10,15H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCXWPFVODSTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-N,1,2-trimethyl-1H-imidazole-4-sulfonamide

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